molecular formula C16H16FN3OS B2816990 2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone CAS No. 626222-76-2

2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone

Cat. No.: B2816990
CAS No.: 626222-76-2
M. Wt: 317.38
InChI Key: HXPKWGWVBSSQPB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrrolidine ring and a pyridazine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyridazin-3(2H)-ones are known for their diverse pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure likely includes a pyrrolidine ring and a pyridazine ring, as well as a fluorophenyl group . The exact structure would depend on the specific arrangement and bonding of these components.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. Pyrrolidine and pyridazine derivatives can undergo a variety of reactions .

Scientific Research Applications

Pharmacophore Design for p38α MAP Kinase Inhibitors

Compounds with a tri- and tetra-substituted imidazole scaffold, which share structural motifs with "2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone," are recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme plays a crucial role in mediating inflammatory responses and cytokine release. The design and synthesis of these compounds, as reviewed in the literature, focus on their activity studies and their binding selectivity and potency enhancements over reference compounds like SB203580 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Synthetic Protocols of Pyridazine and Pyridazone Analogues

The synthesis of pyridazine and pyridazinone derivatives, closely related to the chemical structure of interest, involves conventional synthesis methods. These compounds are synthesized primarily based on the addition of hydrazine or its derivatives to appropriately 1,4-disubstituted carbon chains. Pyridazines have been explored for their variety of biological activities, especially related to the cardiovascular system (Jakhmola, Jawla, Tangri, & Mishra, 2016).

Pyrrolidine in Drug Discovery

Pyrrolidine, a structural component of "this compound," is widely used in medicinal chemistry to develop compounds for treating human diseases. The saturated scaffold of pyrrolidine allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry and increasing the three-dimensional coverage of molecules. Bioactive molecules characterized by the pyrrolidine ring exhibit target selectivity across a range of biological activities (Petri et al., 2021).

Environmental Degradation of Polyfluoroalkyl Chemicals

While not directly related to the pharmacological applications, it's noteworthy that the environmental degradation of polyfluoroalkyl chemicals, which share fluorinated motifs with the compound of interest, has been a significant area of research. These studies focus on the biodegradation pathways, half-lives, and defluorination potential of such compounds, providing insights into their environmental fate and effects (Liu & Avendaño, 2013).

Future Directions

Future research could involve further exploration of the pharmacological potential of this compound, as well as optimization of its synthesis. The design of new compounds with different biological profiles could also be a promising direction .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c17-13-5-3-12(4-6-13)14-7-8-15(19-18-14)22-11-16(21)20-9-1-2-10-20/h3-8H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPKWGWVBSSQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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